5H-Octafluoropentanoyl chloride

Vue d'ensemble

Description

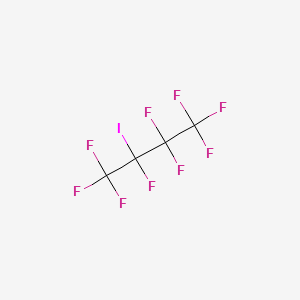

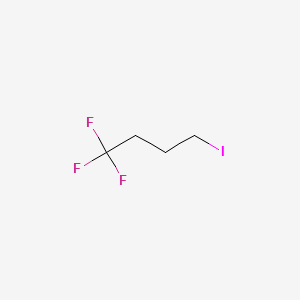

5H-Octafluoropentanoyl chloride is a chemical compound with the molecular formula C5HClF8O . It is used in laboratory chemicals and in the manufacture of substances for scientific research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 1 hydrogen atom, 1 chlorine atom, 8 fluorine atoms, and 1 oxygen atom . The molar mass of this compound is 264.5 g/mol .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.67 g/cm3 and a boiling point of 86°C . It is also moisture sensitive .Applications De Recherche Scientifique

Polyurethane Synthesis

5H-Octafluoropentanoyl chloride has been used in synthesizing novel biodegradable polyurethanes. By combining it with 2-amino-2-methyl-1,3-propanediol, a fluoro chain extender was created, which was then incorporated into polyurethanes. This study revealed that increasing the content of the fluoro chain extender resulted in changes in the physical properties of the polyurethanes, such as thermal stability, glass transition temperature, and chemical resistance (Su et al., 2017).

Condensing Agent in Chemical Synthesis

This compound has been used as a novel and efficient condensing reagent for esterification, amidation, and anhydridization of carboxylic acids. It demonstrated effectiveness in the synthesis of various organic compounds, showing its versatility in organic chemistry (Yan et al., 2009).

Conversion of Steroid 3-Ketones

In pharmaceutical research, this compound has been used for the chemo- and regioselective conversion of steroid 3-ketones into 3-enol sulfonates. This conversion is significant as it provides a pathway to synthesize 3-carboxyl unsaturated steroids, compounds of pharmacological importance (Zhu et al., 1996).

Synthesis of Semifluorinated Polymers

It has been used in the polymerization of semifluorinated acrylates and methacrylates. The research demonstrated the successful synthesis of semifluorinated homopolymers with controlled molecular weight, which could have applications in specialized materials (Samanta et al., 2014).

Anion Receptor Development

In the field of supramolecular chemistry, derivatives of this compound have been used to create neutral anion receptors. These receptors showed enhanced affinities for anions like fluoride, chloride, or dihydrogen phosphate, which could have implications in chemical sensing and separation processes (Anzenbacher et al., 2000).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

As a strong acid, it may interact with various biological molecules, particularly proteins, in specific tissues .

Mode of Action

5H-Octafluoropentanoyl chloride, being a strong acid, can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Result of Action

The primary result of the action of this compound is coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Analyse Biochimique

Biochemical Properties

5H-Octafluoropentanoyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction can modify the activity and function of enzymes and proteins, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can alter cell signaling pathways by acylating key signaling proteins, thereby affecting gene expression and cellular metabolism. The compound’s ability to modify proteins can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to the amino groups of proteins and enzymes, forming stable amide bonds. This binding can inhibit or activate enzymes, depending on the specific protein and the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in protein activity and gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For instance, the compound can inhibit or activate enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can modify proteins involved in critical cellular processes .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTHNTFUIUGECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379728 | |

| Record name | 5H-Octafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-71-6 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Octafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)